D-Norvaline

Vue d'ensemble

Description

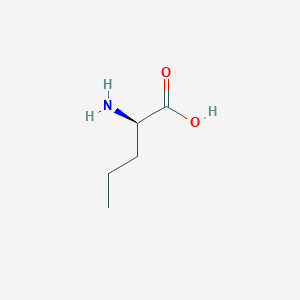

D-Norvaline is a non-proteinogenic unbranched-chain amino acid . It has been reported to be a natural component of an antifungal peptide of Bacillus subtilis .

Synthesis Analysis

D-Norvaline can be synthesized using n-pentanoic acid as the main raw material . The process involves acylation, chlorination, bromination, ammoniation, and recrystallization . Another study demonstrated that D-Norvaline, in combination with oxacillin, inhibited the growth and biofilm formation of MRSA strains .

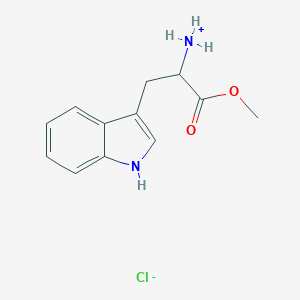

Molecular Structure Analysis

The molecular formula of D-Norvaline is C5H11NO2 . It is also available as a 2d Mol file or as a computed 3d SD file .

Chemical Reactions Analysis

D-Norvaline has been found to decrease the overall amount of phospholipid fatty acid (PLFA), increasing the fluidity and decreasing the hydrophobicity of the bacterial cell membrane .

Physical And Chemical Properties Analysis

D-Norvaline has a molecular weight of 117.15 . Its density is 1.1±0.1 g/cm3, boiling point is 222.9±23.0 °C at 760 mmHg, and vapour pressure is 0.0±0.9 mmHg at 25°C .

Applications De Recherche Scientifique

D-Norvaline: A Comprehensive Analysis of Scientific Research Applications

Combating Antibiotic Resistance: D-Norvaline has been studied for its potential in fighting antibiotic-resistant bacteria, specifically Methicillin-Resistant Staphylococcus aureus (MRSA). Research indicates that D-Norvaline, when used in combination with low concentrations of oxacillin, can effectively kill several MRSA strains. This suggests a promising application of D-Norvaline as an aminoacyl-tRNA synthetase inhibitor that could enhance the efficacy of existing antibiotics .

Neurodegenerative Disease Research: In the context of Alzheimer’s disease (AD), D-Norvaline has shown potential therapeutic effects. Studies demonstrate that chronic arginase inhibition with D-Norvaline leads to improved glucose utilization and elevated levels of insulin receptor and glucose transporter-3 expression in the hippocampi of mice. Additionally, it appears to reduce the rate of Tau protein phosphorylation, which is a significant factor in AD progression .

Biosynthesis of L-Norvaline: D-Norvaline serves as an intermediate in the biosynthesis pathway of L-norvaline, another non-protein amino acid. It is synthesized from D-alanine by a racemase enzyme and is then converted to L-norvaline through the hydrolysis of an acetyl group. This biochemical role highlights its importance in metabolic pathways and its potential utility in synthetic biology applications .

Orientations Futures

Recent studies have focused on the identification, engineering, and application of enzymes in novel biocatalytic processes to increase the D-Norvaline derivatives generated, improve the intrinsic atomic economy and cost-effectiveness, and generate processes at low environmental impact . Another study revealed that D-Norvaline, with low concentrations of oxacillin, was effective in killing several MRSA strains .

Mécanisme D'action

Target of Action

D-Norvaline is a non-proteinogenic amino acid that primarily targets the Leucyl-tRNA synthetase . This enzyme plays a crucial role in protein synthesis, specifically in the ligation of leucine to its corresponding tRNA molecule . D-Norvaline also targets the arginase enzyme , which is involved in the urea cycle and plays a role in several chronic diseases .

Mode of Action

D-Norvaline acts as an inhibitor of the Leucyl-tRNA synthetase . It competes with leucine for the active site of the enzyme, thereby reducing the enzyme’s activity and disrupting protein synthesis . As an arginase inhibitor, D-Norvaline prevents the conversion of L-arginine into L-ornithine and urea, thereby increasing the availability of L-arginine for nitric oxide synthesis .

Biochemical Pathways

The action of D-Norvaline affects the protein synthesis pathway by inhibiting the Leucyl-tRNA synthetase . This leads to a decrease in the production of proteins that require leucine . Additionally, D-Norvaline influences the urea cycle by inhibiting arginase, which results in an increase in the availability of L-arginine, a precursor for nitric oxide .

Pharmacokinetics

It is known that d-norvaline is a synthetic amino acid and a constitutional isomer of valine . It is also known to inhibit urea synthesis in rats .

Result of Action

The inhibition of Leucyl-tRNA synthetase by D-Norvaline disrupts protein synthesis, leading to a decrease in the overall amount of proteins that require leucine . In the context of Methicillin-Resistant Staphylococcus aureus (MRSA), this disruption can inhibit cell growth and biofilm formation . As an arginase inhibitor, D-Norvaline increases the availability of L-arginine, which can enhance nitric oxide production .

Action Environment

The action of D-Norvaline can be influenced by environmental factors. For instance, a down-shift of oxygen leads to high levels of intracellular accumulation of pyruvate and the subsequent biosynthesis of norvaline . This demonstrates the biochemical and metabolic consequences of the development of a highly oxidizing environment .

Propriétés

IUPAC Name |

(2R)-2-aminopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-2-3-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNDPXSYFESPGGJ-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40942157 | |

| Record name | (2R)-2-Aminopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Norvaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013716 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

83.9 mg/mL at 25 °C | |

| Record name | Norvaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013716 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

D-Norvaline | |

CAS RN |

2013-12-9, 760-78-1 | |

| Record name | D-Norvaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2013-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norvaline, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002013129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R)-2-Aminopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-(-)-norvaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.307 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORVALINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/102E6YF9W5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Norvaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013716 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

303 °C | |

| Record name | Norvaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013716 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

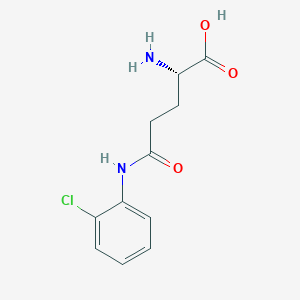

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

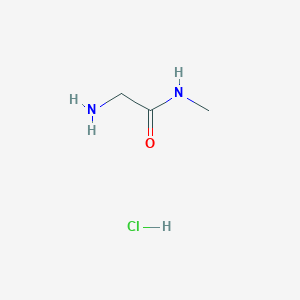

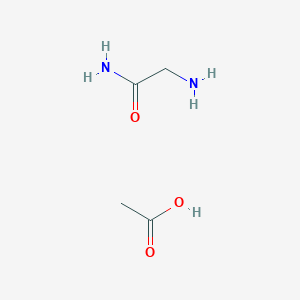

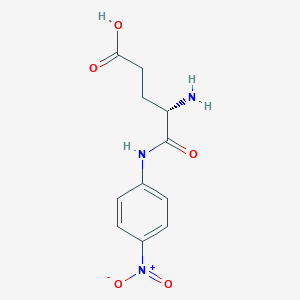

Feasible Synthetic Routes

Q & A

A: D-Norvaline acts as a leucyl-tRNA synthetase inhibitor. [] It competes with leucine for binding to the enzyme, disrupting protein synthesis and ultimately inhibiting bacterial growth. []

A: Research shows that D-Norvaline decreases the overall amount of phospholipid fatty acids (PLFA) in the bacterial cell membrane. [] This leads to increased membrane fluidity and decreased hydrophobicity, impacting membrane integrity and function. []

A: Yes, studies have shown a synergistic effect between D-Norvaline and oxacillin against Methicillin-resistant Staphylococcus aureus (MRSA). [] This combination effectively kills several MRSA strains even at low oxacillin concentrations. []

ANone: The molecular formula of D-Norvaline is C5H11NO2, and its molecular weight is 117.15 g/mol.

A: While specific spectroscopic data isn't provided in these papers, researchers have utilized techniques like 13C NMR CP/MAS to investigate the secondary structure of solid poly(D-norvalines). [] Additionally, spectroscopic characterization alongside DFT investigations have been performed to explore the potential of L-Isoleucine D-Norvaline as an NLO crystal. []

ANone: Specific information about material compatibility and stability of D-Norvaline under various conditions is not explicitly discussed within the provided research. Further research is required to explore these aspects.

A: Research indicates that D-amino acid oxidase exhibits stereoselectivity, primarily acting on the D-enantiomer of Norvaline. []

A: Yes, molecular modeling techniques, particularly ligand docking, have been employed to investigate the stereoselective binding of D-Norvaline to an anti-D-amino acid antibody. [] These simulations provide insights into the binding site structure and the interactions responsible for chiral recognition. []

A: Studies on the interaction of D-Norvaline analogues with bovine serum albumin (BSA) reveal that increasing the alkyl side chain length generally enhances binding affinity. [, ]

A: Yes, research shows that modifications like the introduction of bulky substituents at specific positions can significantly affect the binding affinity of D-Norvaline analogues to enzymes like isoleucine 2-epimerase. [] For instance, 3-ethyl-3-methyl-D-norvaline displays a higher binding affinity compared to D-Norvaline. []

ANone: Specific details regarding the stability of D-Norvaline under various conditions and strategies for its formulation are not extensively addressed in the provided research articles. Further investigations are needed to explore these aspects.

ANone: The provided research primarily focuses on the biochemical and pharmacological properties of D-Norvaline. Information related to SHE regulations and risk minimization is not covered in these studies.

ANone: The provided research articles primarily focus on in vitro studies and don't provide detailed information regarding the absorption, distribution, metabolism, and excretion (ADME) of D-Norvaline.

A: In vitro studies demonstrate that D-Norvaline effectively inhibits MRSA cell growth and biofilm formation, particularly when used in combination with oxacillin. []

ANone: The provided research articles mainly focus on in vitro studies and don't provide information on the in vivo activity or efficacy of D-Norvaline in animal models or clinical trials.

ANone: The provided research primarily focuses on the mechanism of action and in vitro efficacy of D-Norvaline. Information regarding potential resistance mechanisms or cross-resistance is not explicitly discussed.

ANone: Comprehensive data on the toxicology and safety profile of D-Norvaline, including potential long-term effects, is not available within the provided research articles. Further investigations are necessary to fully understand the safety implications.

ANone: The research primarily focuses on the fundamental biochemical and pharmacological properties of D-Norvaline. Specific details regarding drug delivery, biomarkers, analytical methods, environmental impact, alternatives, research infrastructure, historical context, and cross-disciplinary applications are not extensively discussed.

A: While a comprehensive historical overview isn't provided, the research highlights the increasing interest in D-amino acids like D-Norvaline. Early studies focused on understanding their metabolism and potential toxicity [, ], but recent research highlights their potential as therapeutic agents, particularly against antibiotic-resistant bacteria. [, ]

A: The research demonstrates the intersection of various disciplines like biochemistry, microbiology, and medicinal chemistry in studying D-Norvaline. For instance, understanding its interaction with enzymes like D-amino acid oxidase [] requires expertise from both biochemistry and microbiology. Similarly, developing D-Norvaline analogues as potential therapeutic agents involves collaborations between medicinal chemists and microbiologists. [, ] The future development of D-Norvaline-based therapies will likely necessitate continued cross-disciplinary collaborations.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-amino-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoic acid](/img/structure/B555485.png)